molecular formula C15H16N2S2 B2844404 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide CAS No. 478246-89-8

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide

Cat. No.: B2844404
CAS No.: 478246-89-8
M. Wt: 288.43
InChI Key: FXKVICLPYGHPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide is a heterocyclic compound that belongs to the class of thiochromeno-pyrimidines. This compound is characterized by the presence of a sulfur atom in its structure, which contributes to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit to form the six-membered ring structure. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon unit with a two-carbon unit. These reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide involves its interaction with specific molecular targets and pathways. The sulfur atom in its structure plays a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, modulating their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide is unique due to its specific structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

9-methyl-2-propylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S2/c1-3-6-18-15-16-8-11-9-19-13-5-4-10(2)7-12(13)14(11)17-15/h4-5,7-8H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKVICLPYGHPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C2CSC3=C(C2=N1)C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.